2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid
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Overview
Description
2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an acetic acid group at the 6th position of the indazole ring, with alpha,alpha-difluoro and 3-methyl substitutions.
Preparation Methods
The synthesis of 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-nitrobenzaldehyde and hydrazine hydrate.
Cyclization: The initial step involves the formation of the indazole ring through cyclization reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluoro and methyl positions, using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetic acid can be compared with other similar compounds, such as:
1H-Indazole-6-acetic acid: Lacks the difluoro and methyl substitutions, which may result in different chemical and biological properties.
1H-Indazole-3-carboxylic acid: Contains a carboxylic acid group at the 3rd position instead of the 6th position, leading to different reactivity and applications.
2H-Indazole-6-acetic acid: Contains a different tautomeric form of the indazole ring, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-difluoro-2-(3-methyl-2H-indazol-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-7-3-2-6(4-8(7)14-13-5)10(11,12)9(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXRACPMNXDBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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